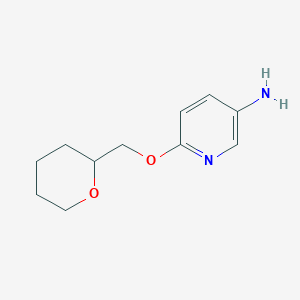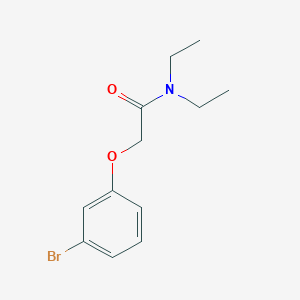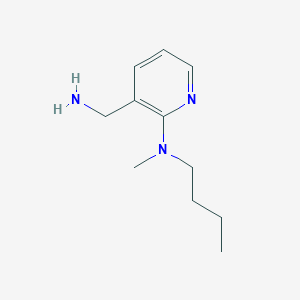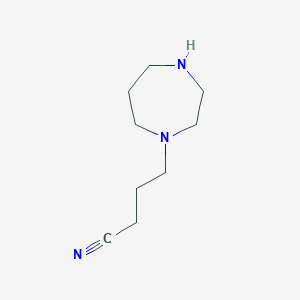
4-(1,4-Diazepan-1-YL)butanenitrile
Vue d'ensemble
Description
4-(1,4-Diazepan-1-YL)butanenitrile is a chemical compound with the molecular formula C9H17N3 and a molecular weight of 167.25 . It is a member of the 1,4-diazepane family .
Synthesis Analysis
The synthesis of 1,4-diazepanes, such as 4-(1,4-Diazepan-1-YL)butanenitrile, has been a topic of interest in the scientific community . A common method involves enzymatic intramolecular asymmetric reductive amination . This process uses enantiocomplementary imine reductases (IREDs) to produce chiral 1,4-diazepanes .Molecular Structure Analysis
The molecular structure of 4-(1,4-Diazepan-1-YL)butanenitrile is based on a 1,4-diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . The butanenitrile group is attached to one of the nitrogen atoms in the ring .Applications De Recherche Scientifique
Biocatalysis and Asymmetric Synthesis
4-(1,4-Diazepan-1-YL)butanenitrile: has been studied for its biocatalytic potential. Researchers have developed an enzymatic intramolecular asymmetric reductive amination method to synthesize chiral 1,4-diazepanes using imine reductases (IREDs) as catalysts . These chiral nitrogen heterocycles find applications in pharmaceuticals and natural product synthesis.
Anti-Tubercular Agents
The compound’s structural features make it an interesting candidate for anti-tubercular drug development. By designing derivatives based on 4-(1,4-Diazepan-1-YL)butanenitrile , researchers have explored potential anti-tubercular activity. These derivatives, such as ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazoles, could serve as potent agents against tuberculosis .
Drug Discovery and Medicinal Chemistry
Chiral 1,4-diazepanes, including those derived from 4-(1,4-Diazepan-1-YL)butanenitrile, have pharmaceutical relevance. For instance:
Molecular Modeling and Drug Design
Researchers have employed density functional calculations and molecular dynamics simulations to gain insights into the molecular basis of improved enzymatic activity. Understanding the interactions of 4-(1,4-Diazepan-1-YL)butanenitrile with IREDs aids in rational drug design and optimization .
Chemical Biology and Enzyme Engineering
The study of IREDs, their mutants, and their application in constructing chiral 1,4-diazepanes highlights the intersection of chemical biology and enzyme engineering. The identification of highly efficient mutants, such as Y194F/D232H, demonstrates the potential for tailored biocatalysts .
Synthetic Methodology and Green Chemistry
The enzymatic approach to constructing chiral 1,4-diazepanes avoids heavy metal catalysts and halogenated solvents, contributing to greener synthetic methodologies. This research aligns with the principles of sustainable chemistry .
- Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination
- Seeking potent anti-tubercular agents: Design, synthesis, anti-tubercular activity and docking study of various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives
Mécanisme D'action
Target of Action
The primary target of 4-(1,4-Diazepan-1-YL)butanenitrile is the gamma-aminobutyric acid (GABA) neurotransmitter . GABA is a neurotransmitter in the central nervous system (CNS) that regulates brain activity by increasing or decreasing the excitability of neurons .
Mode of Action
4-(1,4-Diazepan-1-YL)butanenitrile interacts with its target, the GABA neurotransmitter, to mediate its actions. This interaction enhances the activity of GABA, leading to anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties .
Biochemical Pathways
The compound affects the biochemical pathways involving the GABA neurotransmitter. By enhancing the activity of GABA, it influences various downstream effects, including the reduction of anxiety, the management of seizures, and the treatment of alcohol withdrawal syndrome .
Pharmacokinetics
It is known that similar compounds, such as diazepam, have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . The action of these compounds is further prolonged by the even longer half-life of their principal active metabolites .
Result of Action
The molecular and cellular effects of 4-(1,4-Diazepan-1-YL)butanenitrile’s action include the reduction of anxiety, the management of seizures, and the treatment of alcohol withdrawal syndrome . These effects are achieved through the enhancement of GABA activity, leading to a decrease in neuronal excitability .
Propriétés
IUPAC Name |
4-(1,4-diazepan-1-yl)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c10-4-1-2-7-12-8-3-5-11-6-9-12/h11H,1-3,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZGGZGHCFKXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Diazepan-1-YL)butanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



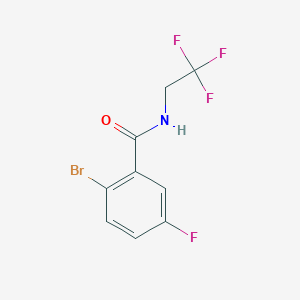
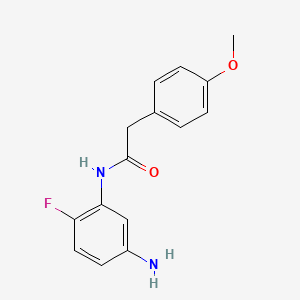
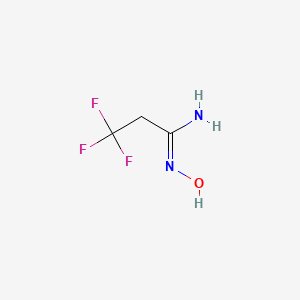

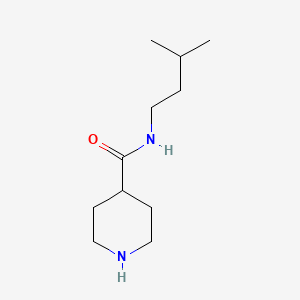

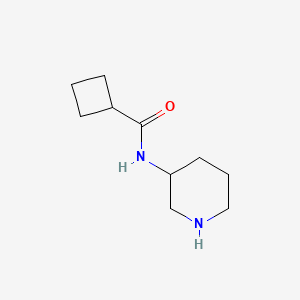

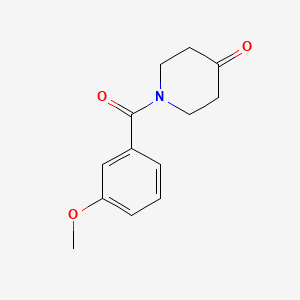

![1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine](/img/structure/B3072454.png)
